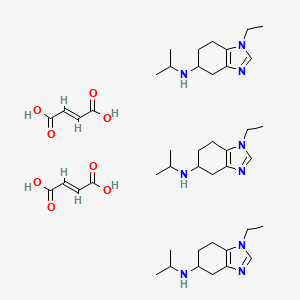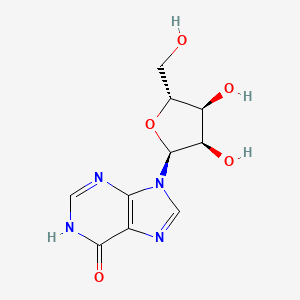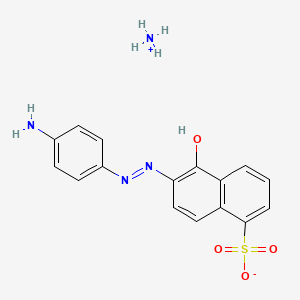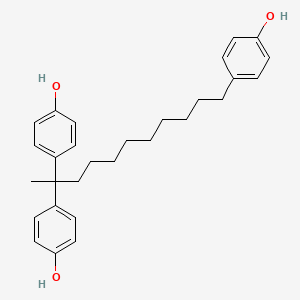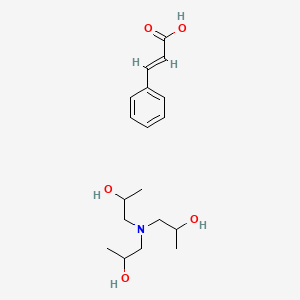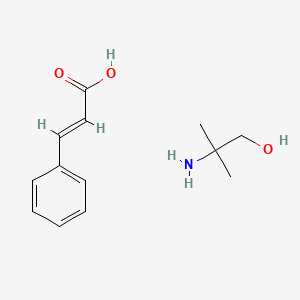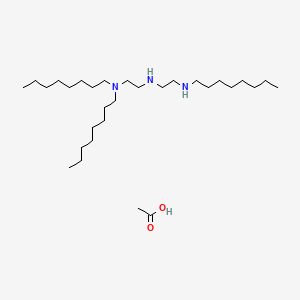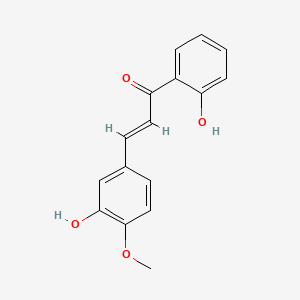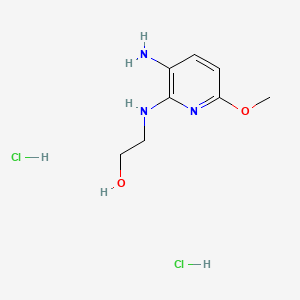
Sodium (5alpha)-4,5-epoxy-3,6-dihydroxy-17-methylmorphinan-6-sulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium (5alpha)-4,5-epoxy-3,6-dihydroxy-17-methylmorphinan-6-sulphonate is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes an epoxy group, multiple hydroxyl groups, and a sulphonate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (5alpha)-4,5-epoxy-3,6-dihydroxy-17-methylmorphinan-6-sulphonate typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Epoxidation: Introduction of the epoxy group through the reaction of an alkene with a peracid.
Hydroxylation: Addition of hydroxyl groups using reagents like osmium tetroxide or hydrogen peroxide.
Sulphonation: Introduction of the sulphonate group via sulphonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
化学反応の分析
Types of Reactions
Sodium (5alpha)-4,5-epoxy-3,6-dihydroxy-17-methylmorphinan-6-sulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The epoxy group can be reduced to form diols.
Substitution: The sulphonate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the epoxy group can produce diols.
科学的研究の応用
Sodium (5alpha)-4,5-epoxy-3,6-dihydroxy-17-methylmorphinan-6-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of Sodium (5alpha)-4,5-epoxy-3,6-dihydroxy-17-methylmorphinan-6-sulphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. For example, the epoxy group may interact with nucleophilic sites on enzymes, while the sulphonate group may enhance solubility and facilitate transport across cell membranes.
類似化合物との比較
Similar Compounds
Sodium (5alpha)-4,5-epoxy-3,6-dihydroxy-17-methylmorphinan-6-carboxylate: Similar structure but with a carboxylate group instead of a sulphonate group.
Sodium (5alpha)-4,5-epoxy-3,6-dihydroxy-17-methylmorphinan-6-phosphate: Contains a phosphate group instead of a sulphonate group.
Uniqueness
Sodium (5alpha)-4,5-epoxy-3,6-dihydroxy-17-methylmorphinan-6-sulphonate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulphonate group, in particular, enhances its solubility and potential for interaction with biological targets, setting it apart from similar compounds.
特性
CAS番号 |
93963-25-8 |
|---|---|
分子式 |
C17H20NNaO6S |
分子量 |
389.4 g/mol |
IUPAC名 |
sodium;(4R,4aR,7aR,12bS)-7,9-dihydroxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7-sulfonate |
InChI |
InChI=1S/C17H21NO6S.Na/c1-18-7-6-16-10-4-5-17(20,25(21,22)23)15(16)24-14-12(19)3-2-9(13(14)16)8-11(10)18;/h2-3,10-11,15,19-20H,4-8H2,1H3,(H,21,22,23);/q;+1/p-1/t10-,11+,15+,16-,17?;/m0./s1 |
InChIキー |
ICKYFCLZEJHRFB-RKNHQSIYSA-M |
異性体SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3C(CC4)(O)S(=O)(=O)[O-].[Na+] |
正規SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)(O)S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


